molecular formula C21H19N5O3 B2951068 N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396855-06-3

N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2951068
CAS No.: 1396855-06-3
M. Wt: 389.415
InChI Key: QXJMBFDWCZQEEB-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position bears a 2-methoxyphenyl group, the 5-position a pyridin-2-yl moiety, and the 4-position a carboxamide functionalized with a 1-(furan-2-yl)ethyl chain. This compound is structurally analogous to several bioactive triazole derivatives reported in medicinal and agrochemical research, particularly those targeting cancer cells or acting as pesticides .

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14(17-11-7-13-29-17)23-21(27)19-20(15-8-5-6-12-22-15)26(25-24-19)16-9-3-4-10-18(16)28-2/h3-14H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJMBFDWCZQEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt key biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Triazole Carboxamides

Compound Name R<sup>1</sup> (Position 1) R<sup>5</sup> (Position 5) Carboxamide Substituent Molecular Weight Reported Activity
Target Compound 2-Methoxyphenyl Pyridin-2-yl N-[1-(furan-2-yl)ethyl] ~416.4* Inferred antitumor potential
1-(2-Chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide 2-Chlorophenyl Pyridin-2-yl 4-(Dimethylamino)benzyl 432.9 Not specified
1-(2-Chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 2-Chlorophenyl Pyridin-4-yl 3-Phenylpropyl 417.9 Not specified
N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Pyridin-3-yl Furan-2-ylmethyl 375.4 Not specified
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Phenyl Pyridin-3-yl Ethyl ester (not carboxamide) ~309.3 GP = 70.94% (NCI-H522 cells)

*Calculated based on molecular formula C22H20N6O3.

Key Observations:

Methoxy groups are known to influence pharmacokinetics by modulating lipophilicity and metabolic stability . In contrast, chlorophenyl substituents (e.g., in ) may enhance hydrophobic interactions in biological targets, as seen in pesticidal compounds like fipronil derivatives .

Position 5 Heterocycles :

  • The pyridin-2-yl group in the target compound differs from pyridin-3-yl or pyridin-4-yl analogues (e.g., ). Pyridine ring orientation affects binding to enzymes like c-Met kinase, where pyridin-2-yl derivatives show selective inhibition .
  • Pyridin-3-yl and pyridin-4-yl substituents in related compounds demonstrate variable growth inhibition (GP values) in cancer cell lines, suggesting positional sensitivity .

Carboxamide Side Chains: The 1-(furan-2-yl)ethyl chain in the target compound is unique compared to benzyl or alkyl chains in analogues (e.g., ). Bulkier substituents like 3-phenylpropyl () could reduce cell permeability compared to the smaller furan-ethyl group.

Physicochemical Properties

  • Molecular Weight : At ~416.4 g/mol, the target compound falls within the acceptable range for drug-like molecules (typically <500 g/mol).
  • Solubility : The 2-methoxyphenyl and pyridin-2-yl groups may enhance aqueous solubility compared to chlorophenyl analogues.
  • Metabolic Stability : The furan ring could resist oxidative metabolism better than purely alkyl chains, as seen in furan-containing pharmaceuticals .

Biological Activity

N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a furan and pyridine moiety enhances its interaction with various biological targets.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)
  • A549 cells (lung cancer)

A study reported that triazole derivatives could inhibit cell proliferation with IC50 values in the low micromolar range, indicating potent anticancer effects .

Anti-inflammatory Effects

Triazole compounds are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial activity. Triazoles are often effective against a range of pathogens, including bacteria and fungi. Preliminary tests have indicated that similar triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors (e.g., GPCRs), modulating signaling pathways that lead to reduced cell proliferation and inflammation .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles induce ROS production, leading to apoptosis in cancer cells .

Case Studies

StudyFindings
Demonstrated anticancer activity against HeLa and A549 cell lines with IC50 values <10 µM.
Showed significant inhibition of COX-2 enzyme activity in vitro, suggesting anti-inflammatory potential.
Reported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

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